2-Bromo-5-iodo-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H8BrI and a molecular weight of 359.00 g/mol It is a biphenyl derivative where bromine and iodine atoms are substituted at the 2 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-5-iodo-1,1’-biphenyl involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound . The reaction conditions are generally mild and functional group tolerant, making it a popular choice for synthesizing biphenyl derivatives .
Industrial Production Methods
Industrial production of 2-Bromo-5-iodo-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The process would require careful control of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-iodo-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Organoboron Compounds: Commonly used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various biphenyl derivatives with different functional groups .
Scientific Research Applications
2-Bromo-5-iodo-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodo-1,1’-biphenyl in chemical reactions typically involves the formation of intermediates through substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
2-Bromobiphenyl: A similar compound with a bromine atom substituted at the 2 position.
4-Bromo-4’-iodo-1,1’-biphenyl: Another biphenyl derivative with bromine and iodine atoms substituted at the 4 and 4’ positions.
Uniqueness
2-Bromo-5-iodo-1,1’-biphenyl is unique due to the specific positions of the bromine and iodine atoms, which can influence its reactivity and the types of reactions it can undergo.
Properties
Molecular Formula |
C12H8BrI |
---|---|
Molecular Weight |
359.00 g/mol |
IUPAC Name |
1-bromo-4-iodo-2-phenylbenzene |
InChI |
InChI=1S/C12H8BrI/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
HACBIUZTXDBLAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.